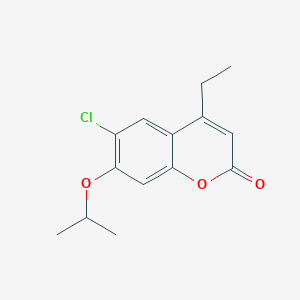
4-methylphenyl 3-(4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylphenyl 3-(4-methoxyphenyl)acrylate, also known as PMAA, is an organic compound that belongs to the family of acrylates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. PMAA has gained attention in scientific research due to its potential applications in various fields such as material science, drug delivery, and biomedicine.
Mecanismo De Acción
The mechanism of action of 4-methylphenyl 3-(4-methoxyphenyl)acrylate is not well understood. However, it is believed that this compound interacts with biological membranes and proteins, leading to changes in their structure and function. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and minimal adverse effects on biological systems. However, its long-term effects on human health are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methylphenyl 3-(4-methoxyphenyl)acrylate in lab experiments is its ease of synthesis and availability. This compound is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation is its low solubility in aqueous solutions, which can hinder its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 4-methylphenyl 3-(4-methoxyphenyl)acrylate. One potential direction is the development of new this compound-based polymers with improved properties for use in material science and drug delivery. Another direction is the investigation of the mechanism of action of this compound and its potential use as an anticancer agent. Additionally, the long-term effects of this compound on human health require further investigation to ensure its safe use in various applications.
Métodos De Síntesis
The synthesis of 4-methylphenyl 3-(4-methoxyphenyl)acrylate involves the reaction between 4-methylphenol and 4-methoxybenzaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of this compound as a product. The purity of the synthesized this compound can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
4-methylphenyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength. In drug delivery, this compound has been used as a carrier for the controlled release of drugs due to its biocompatibility and biodegradability. In biomedicine, this compound has been studied for its potential use in tissue engineering and regenerative medicine.
Propiedades
IUPAC Name |
(4-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-3-8-16(9-4-13)20-17(18)12-7-14-5-10-15(19-2)11-6-14/h3-12H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZBCXHBKIPIG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)

![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)
![4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5882514.png)
![4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)
![N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)

![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)

![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)